Rel-benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
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Overview
Description
rac-benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: This step might involve the use of formaldehyde or other hydroxymethylating agents under basic conditions.
Benzylation: The final step involves the benzylation of the piperidine ring, which can be achieved using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Conversion of hydroxymethyl to carboxylic acid.
Reduction: Conversion of carboxylate to alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
rac-benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
rac-benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: can be compared with other piperidine derivatives like:
Uniqueness
The uniqueness of rac-benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxymethyl and carboxylate groups can provide unique sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl (2R,3R)-3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-12-14(10-17)8-5-9-16(12)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3/t12-,14+/m1/s1 |
InChI Key |
YLQYSBRLEBVMKO-OCCSQVGLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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